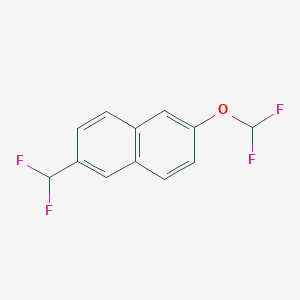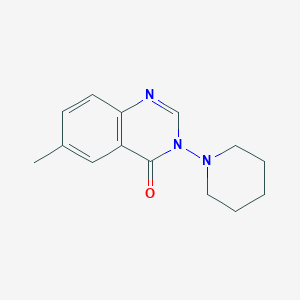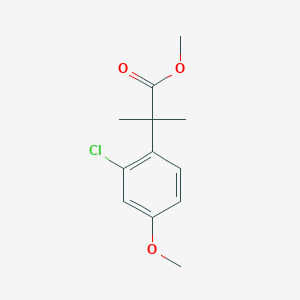![molecular formula C14H9ClO2 B11866831 3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)
3H-benzo[f]chromene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-formyl-3H-benzo[f]chromene is a chemical compound with the molecular formula C14H9ClO2 and a molecular weight of 244.677 g/mol . This compound is known for its unique structure, which includes a chloroformyl group attached to a benzo[f]chromene core. It is used primarily in proteomics research and has various applications in scientific research .
Méthodes De Préparation
The synthesis of 1-Chloro-formyl-3H-benzo[f]chromene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where o-quinone methide precursors react with electron-rich dienophiles . This reaction is typically carried out under reflux conditions in the presence of a solvent such as acetic acid. Another approach involves the use of Mannich bases, which undergo substitution reactions with α-chloroacrylonitrile to form the desired product
Analyse Des Réactions Chimiques
1-Chloro-formyl-3H-benzo[f]chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroformyl group to a hydroxyl group or other reduced forms.
Substitution: The chloroformyl group can be substituted with other functional groups using reagents such as nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-formyl-3H-benzo[f]chromene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-formyl-3H-benzo[f]chromene involves its interaction with molecular targets through its chloroformyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are not well-characterized, but they likely involve the formation of covalent adducts and subsequent biochemical effects .
Comparaison Avec Des Composés Similaires
1-Chloro-formyl-3H-benzo[f]chromene can be compared with other similar compounds, such as:
1-Chloro-3H-benzo[f]chromene: Lacks the formyl group, resulting in different chemical reactivity and applications.
1-Formyl-3H-benzo[f]chromene: Lacks the chloro group, leading to different substitution reactions and biological interactions.
3H-benzo[f]chromene: The parent compound without any substituents, used as a reference for studying the effects of chloroformyl substitution.
These comparisons highlight the unique properties of 1-Chloro-formyl-3H-benzo[f]chromene, particularly its dual functional groups that enable diverse chemical reactions and applications.
Propriétés
Formule moléculaire |
C14H9ClO2 |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
3H-benzo[f]chromene-1-carbonyl chloride |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)11-7-8-17-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-7H,8H2 |
Clé InChI |
VBYLYXJIFYWJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=C(O1)C=CC3=CC=CC=C32)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)




![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)

![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)
![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)

